molecular formula C20H17N3O3 B2701292 N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034458-01-8

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2701292
CAS No.: 2034458-01-8
M. Wt: 347.374
InChI Key: UHAPDFFQANPYCC-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide is a synthetic organic compound characterized by the presence of a benzofuran moiety and a cyanophenyl group linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide typically involves the following steps:

    Formation of Benzofuran-2-yl Propylamine: This intermediate can be synthesized by reacting benzofuran with propylamine under suitable conditions.

    Formation of 2-Cyanophenyl Isocyanate: This intermediate is prepared by reacting 2-cyanophenylamine with phosgene or a phosgene substitute.

    Coupling Reaction: The final step involves the reaction of benzofuran-2-yl propylamine with 2-cyanophenyl isocyanate to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding benzofuranones.

    Reduction: The nitrile group in the cyanophenyl moiety can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzofuranones.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the cyanophenyl group can participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)urea: Similar structure but with a urea linkage instead of an oxalamide.

    N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)carbamate: Contains a carbamate group instead of an oxalamide.

Uniqueness

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide is unique due to its oxalamide linkage, which can impart distinct chemical and biological properties compared to its urea and carbamate analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide, with the CAS number 2034458-01-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This detailed analysis will explore its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C20_{20}H17_{17}N3_3O3_3
  • Molecular Weight : 347.4 g/mol
  • Key Functional Groups : The compound features a benzofuran moiety, a propyl chain, and an oxalamide functional group.

Biological Activities

The biological activity of this compound has not been extensively documented in literature; however, it can be inferred from related compounds containing similar structural motifs. Benzofuran derivatives are known for their broad spectrum of biological activities including:

  • Antimicrobial Activity : Compounds with benzofuran structures have shown significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Anticancer Potential : Research indicates that benzofuran derivatives may act as inhibitors of critical enzymes involved in cancer progression, such as those targeting Mycobacterium tuberculosis (Mtb) polyketide synthase . The oxalamide group is also associated with anticancer activity due to its ability to interact with cellular targets.

In Silico Studies

Recent studies have utilized computer-aided drug design (CADD) techniques to evaluate the binding affinities of benzofuran derivatives against specific biological targets. For example:

  • Binding Affinity : A study identified several benzofuran-based oxadiazoles with strong binding affinities to Mtb Pks13 enzyme, which are crucial for mycolic acid synthesis. The best candidates showed binding energies ranging from -14.11 to -14.82 kcal/mol .

Antimicrobial Studies

In a comparative study of various benzofuran derivatives:

CompoundActivityReference
BF1Strong antimicrobial against Mtb
BF4Significant binding affinity to Pks13
BF16Moderate activity against bacterial strains

These findings suggest that modifications in the substituents of benzofuran compounds can significantly influence their biological activity.

Pharmacological Implications

The incorporation of the oxalamide moiety into the benzofuran structure enhances its pharmacological profile. Oxalamides are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The combination of these two structural elements may lead to compounds with improved efficacy and reduced side effects in therapeutic applications.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c21-13-15-7-1-3-9-17(15)23-20(25)19(24)22-11-5-8-16-12-14-6-2-4-10-18(14)26-16/h1-4,6-7,9-10,12H,5,8,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAPDFFQANPYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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